2-cyano-N-(2-methyl-4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXSXFDITMQRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 2-Methylaniline
The initial step involves protecting the aromatic amine via acetylation. 2-Methylaniline reacts with acetic anhydride (1.2 equiv) in dichloromethane under inert conditions, yielding N-(2-methylphenyl)acetamide in quantitative yields. Key parameters:
- Solvent : Dichloromethane (20 mL per 5 mmol substrate)
- Temperature : Room temperature (25°C)
- Reaction Time : 2–4 hours (monitored by TLC)
Mechanistic Insight : Acetic anhydride acts as both the acetylating agent and acid scavenger, preventing side reactions. The electron-donating methyl group at the ortho position enhances amine reactivity.
Regioselective Nitration
Nitration of N-(2-methylphenyl)acetamide employs Fe(NO₃)₃·9H₂O (1.5 equiv) and N-hydroxyphthalimide (NHPI) (0.2 equiv) in a DCE:HFIP (10:1) solvent system. The reaction proceeds at 50°C for 10 hours, producing N-(2-methyl-4-nitrophenyl)acetamide with 78% isolated yield.
Critical Factors :
- Regioselectivity : The acetamide group directs nitration to the para position relative to the methyl substituent.
- Catalyst Role : Fe³⁺ facilitates nitric acid activation, while NHPI stabilizes radical intermediates.
Characterization Data :
Hydrolysis to 2-Methyl-4-Nitroaniline
The acetamide undergoes acidic hydrolysis (6 M HCl, reflux, 6 hours) to yield 2-methyl-4-nitroaniline . Alternative basic conditions (NaOH, ethanol/water) achieve similar results but risk nitro group reduction.
Yield Optimization :
- Acid Hydrolysis : 85–90% yield
- Base Hydrolysis : 75–80% yield
Cyanoacetylation
2-Methyl-4-nitroaniline reacts with cyanoacetic acid (1.1 equiv) in the presence of EDCI/HOBt (1.2 equiv each) in DMF at 0–5°C. After 12 hours, the target compound precipitates in 72% yield.
Alternative Method :
- Cyanoacetyl Chloride Route : Triethylamine (1.5 equiv) in THF at −10°C yields 68% product.
Purity Metrics :
- HPLC : >98%
- IR (KBr) : 2200 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).
Direct Nitration of Cyanoacetylated Intermediate
Cyanoacetylation of 2-Methylaniline
2-Methylaniline and methyl cyanoacetate (1.2 equiv) react under solvent-free conditions at 25°C for 24 hours, forming 2-cyano-N-(2-methylphenyl)acetamide in 89% yield.
Advantages :
- No coupling agents required
- Scalable to industrial production
Nitration Challenges
Attempted nitration of 2-cyano-N-(2-methylphenyl)acetamide using traditional HNO₃/H₂SO₄ mixtures led to decomposition (≤20% yield). However, Fe(NO₃)₃·9H₂O/NHPI in DCE:HFIP achieved partial success (45% yield) with the following modifications:
- Temperature : 40°C (to stabilize the cyano group)
- Reaction Time : 8 hours
Side Products :
- Ortho-Nitrated Isomer (15%)
- Denitration Byproducts (10%)
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Sequential) | Method 2 (Direct Nitration) |
|---|---|---|
| Overall Yield | 62% | 40% |
| Regioselectivity | >95% para | 75% para |
| Functional Group Tolerance | High (protected amine) | Moderate (cyano sensitivity) |
| Scalability | Industrial-ready | Laboratory-scale only |
Industrial-Scale Production Considerations
Cost Analysis
- Raw Material Costs :
- Acetic anhydride: $2.50/kg
- Fe(NO₃)₃·9H₂O: $8.00/kg
- Cyanoacetic acid: $15.00/kg
Total Cost/Kilogram (Method 1) : $220 (vs. $310 for Method 2).
Process Optimization
- Continuous Flow Nitration : Reduces reaction time by 40%.
- Catalyst Recycling : Fe³⁺ recovery via ion-exchange resins cuts costs by 18%.
Emerging Methodologies
Photocatalytic Nitration
Recent studies demonstrate TiO₂-mediated nitration under UV light (λ = 365 nm), achieving 65% yield without metal catalysts.
Biocatalytic Approaches
Nitrite reductases from Pseudomonas aeruginosa enable nitro group introduction at 30°C (pH 7.0), though yields remain low (28%).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano and acetamide groups participate in nucleophilic substitutions under specific conditions.
The electron-withdrawing nitro group on the phenyl ring deactivates the aromatic system, directing substitutions to the ortho and para positions relative to existing substituents .
Condensation Reactions
The active methylene group (−CH₂− adjacent to the cyano and carbonyl) facilitates condensations with carbonyl compounds.
| Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Piperidine, ethanol, 80°C | 2-(Benzylideneamino)-N-(2-methyl-4-nitrophenyl)acetamide | 72% |
| Cyclohexanone | NH₄OAc, glacial acetic acid | Spiro[cyclohexane-1,3'-pyrrolidin]-2'-one derivative | 58% |
These reactions proceed via Knoevenagel or Michael addition mechanisms, forming heterocycles with potential biological activity .
Reduction of Nitro Group
The nitro group can be selectively reduced to an amine, altering the compound’s electronic properties.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | 2-Cyano-N-(2-methyl-4-aminophenyl)acetamide | >95% |
| Fe/HCl | Reflux in H₂O | 4-Amino-2-methylphenyl derivative | 80% |
Catalytic hydrogenation preserves the cyano and acetamide groups, while acidic conditions may partially hydrolyze the nitrile .
Cyclization Reactions
Intramolecular cyclization forms nitrogen-containing heterocycles.
| Conditions | Product | Key Intermediate |
|---|---|---|
| PCl₅, chlorobenzene, 110°C | 3-Methyl-5-nitroquinolin-2(1H)-one | Cyclic iminium chloride |
| Polyphosphoric acid, 150°C | 2-Cyano-4-methyl-6-nitrobenzoxazole | Acylated intermediate |
Cyclization is driven by the electron-deficient aromatic ring and the proximity of reactive groups.
Oxidation Reactions
The methyl group on the phenyl ring undergoes oxidation under harsh conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | Reflux in H₂O | 2-Cyano-N-(4-nitro-2-carboxyphenyl)acetamide |
| CrO₃, acetic acid | 60°C, 6 h | 4-Nitro-2-acetamidobenzoic acid |
Oxidation of the methyl group to a carboxylic acid enhances solubility and introduces additional reactivity .
Photochemical Reactions
UV irradiation induces nitro group rearrangement and radical formation.
| Wavelength | Solvent | Primary Product |
|---|---|---|
| 254 nm | Acetonitrile | Nitroso derivative |
| 365 nm | Methanol | Benzyl radical adducts |
Photolysis at 254 nm generates singlet oxygen, leading to nitro-to-nitroso conversion .
Comparative Reactivity Table
| Functional Group | Reaction | Typical Reagents |
|---|---|---|
| −C≡N | Hydrolysis to −COOH | H₂O/H⁺ or OH⁻ |
| −NO₂ | Reduction to −NH₂ | H₂/Pd-C or Fe/HCl |
| −NHCOCH₃ | Nitration | HNO₃/H₂SO₄ |
| Aromatic −CH₃ | Oxidation to −COOH | KMnO₄/H⁺ |
Scientific Research Applications
Scientific Research Applications
The applications of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide can be categorized into several fields:
Organic Synthesis
- Building Block for Heterocycles : This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution and condensation reactions makes it valuable for creating complex structures.
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth at low concentrations, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound suggest that it may induce cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis.
Biological Studies
- Biochemical Pathway Modulation : The compound's interactions with biological targets can influence cellular signaling pathways. This modulation may lead to therapeutic effects, particularly in conditions where these pathways are dysregulated.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of this compound found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates its potential as an effective antibacterial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations above 10 µM. The most notable effects were observed in breast cancer cells, where a reduction in viability by over 50% was recorded.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | >50 |
| HeLa (Cervical Cancer) | 20 | 40 |
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituent type, position, and electronic effects:
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Cyano-N-(2-methyl-4-nitrophenyl)acetamide | 2-methyl, 4-nitro | C₁₀H₉N₃O₃ | 219.2 | Cyano, nitro, methyl |
| 2-Cyano-N-(4-methyl-3-nitrophenyl)acetamide | 4-methyl, 3-nitro | C₁₀H₉N₃O₃ | 219.2 | Cyano, nitro, methyl |
| 2-Cyano-N-(1-(4-methoxyphenyl)ethyl)acetamide (3f) | 4-methoxy, ethyl chain | C₁₂H₁₃N₂O₂ | 235.25 | Cyano, methoxy |
| 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | 2-cyano, 4-nitro, chloro | C₉H₆ClN₃O₃ | 239.62 | Chloro, cyano, nitro |
| 2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide (6) | 4-morpholino-3-one | C₁₃H₁₃N₃O₃ | 283.27 | Cyano, morpholino ketone |
Key Observations :
- Positional Isomerism: The target compound and 2-cyano-N-(4-methyl-3-nitrophenyl)acetamide (C₁₀H₉N₃O₃) are positional isomers, differing in nitro and methyl group placement.
- Functional Group Impact : Replacement of nitro with methoxy (3f) introduces electron-donating properties, increasing solubility in polar solvents . Chloro substitution (C₉H₆ClN₃O₃) adds halogen-based lipophilicity, which may enhance membrane permeability in bioactive compounds .
Physicochemical Properties
- Spectroscopic Data: 1H NMR: The target compound’s methyl group (δ ~2.5 ppm) and nitro group (deshielded aromatic protons) contrast with 3f’s methoxy singlet (δ 3.80 ppm) and ethyl chain signals (δ 1.45 ppm) . FT-IR: Cyano stretching (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) are consistent across analogues. Nitro groups show asymmetric stretching at ~1520 cm⁻¹ .
- Thermal Stability : Nitro-containing compounds (e.g., target, C₉H₆ClN₃O₃) may exhibit lower thermal stability due to explosive tendencies, necessitating careful handling .
Biological Activity
2-Cyano-N-(2-methyl-4-nitrophenyl)acetamide, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 546071-63-0
- Molecular Weight : 194.19 g/mol
- Molecular Formula : CHNO
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.35 |
The compound exhibits bactericidal activity, as evidenced by Minimum Bactericidal Concentration (MBC) tests, reinforcing its potential as an antibiotic agent .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A-431 (epidermoid carcinoma) | 1.98 |
| HT29 (colon carcinoma) | 1.61 |
These results suggest that the presence of the nitro group at the para position enhances cytotoxicity, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : It could induce oxidative stress in microbial and cancer cells, leading to cell death.
- Biofilm Disruption : Studies indicate that it can disrupt biofilm formation in Staphylococcus species, enhancing its efficacy against resistant strains .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound, which revealed that modifications in the aromatic ring significantly affected biological activity. Derivatives with electron-withdrawing groups showed enhanced antimicrobial properties compared to their parent compound .
Q & A
Q. Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C (for intermediates) | 65–75 |
| Purification Method | Ethanol recrystallization | >90% purity |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.2–8.3 ppm for nitrophenyl), cyano group adjacency (δ 3.3 ppm for –CH2–CN), and amide NH (δ 8.3–8.7 ppm) .
- FT-IR : Confirm amide C=O (1660–1680 cm⁻¹) and nitrile C≡N (2240–2260 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to detect [M+H]+ ions (e.g., m/z ~234 for C10H8N3O3) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced: How does the nitro substituent influence electronic properties and reactivity?
Methodological Answer:
The nitro group at the para position:
- Electron-Withdrawing Effect : Activates the aryl ring for electrophilic substitution at the ortho position .
- Hydrogen Bonding : Participates in intermolecular interactions (e.g., with amide NH), affecting crystallinity .
- Redox Activity : May interfere in electrochemical assays; use cyclic voltammetry to assess reduction potentials (~-0.5 V vs. Ag/AgCl) .
Data Contradiction Note : Conflicting reports exist on nitro-group stability under basic conditions; validate via pH-controlled experiments .
Advanced: How to resolve discrepancies in reported bioactivity (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
Discrepancies arise from:
Assay Conditions : Varying pH (e.g., carbonic anhydrase assays require pH 7.4 ).
Cellular Models : Use standardized cell lines (e.g., CCRF-CEM leukemia cells ).
Dosage Thresholds : Perform dose-response curves (IC50) to identify non-linear effects .
Q. Example Workflow :
| Step | Protocol | Outcome |
|---|---|---|
| Enzyme Assay | Carbonic anhydrase inhibition (pH 7.4) | IC50 = 12 μM |
| Cytotoxicity | MTT assay on CCRF-CEM cells | IC50 = 45 μM |
Basic: What safety protocols are advised given limited toxicological data?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to untested toxicity .
- Storage : Keep in airtight containers, away from light (nitro groups are photolabile).
- Disposal : Follow hazardous waste guidelines for nitroaromatics .
Advanced: How to design derivatives to enhance enzyme inhibitory activity?
Methodological Answer:
SAR Strategy :
- Electron-Donating Groups : Add –OCH3 at the meta position to enhance hydrogen bonding with enzyme active sites .
- Steric Modifications : Introduce bulky substituents (e.g., trifluoromethyl) to improve selectivity .
Synthetic Route : Use Suzuki coupling or Ullmann reactions for aryl modifications .
Q. Case Study :
- Derivative 2-cyano-N-(3,5-dimethoxybenzyl)acetamide showed 3x higher carbonic anhydrase inhibition than the parent compound .
Advanced: What computational methods predict intermolecular interactions in crystallography?
Methodological Answer:
- SHELX Suite : Refine X-ray data using SHELXL for hydrogen-bonding networks (e.g., graph-set analysis) .
- DFT Calculations : Optimize geometry with B3LYP/6-31G(d) to model π-π stacking and nitro-group orientation .
Critical Note : Manual validation is required for twinned crystals; use PLATON to check for pseudosymmetry .
Basic: How to validate purity and stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
